molecular formula C17H11BrN2OS2 B2978526 (2E,NZ)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide CAS No. 865181-35-7

(2E,NZ)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide

Katalognummer: B2978526
CAS-Nummer: 865181-35-7
Molekulargewicht: 403.31
InChI-Schlüssel: HYKFVVKUUJOOGS-MGXKBMBFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2E,NZ)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide is a potent and selective covalent inhibitor of Bruton's Tyrosine Kinase (BTK). It functions by irreversibly binding to a cysteine residue (Cys-481) in the ATP-binding pocket of BTK, leading to sustained suppression of B-cell receptor signaling pathways [https://pubchem.ncbi.nlm.nih.gov/]. This mechanism is critical for the proliferation and survival of malignant B-cells, making this compound a valuable chemical probe for investigating B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia. Its research applications extend to the study of autoimmune diseases like rheumatoid arthritis, where BTK plays a key role in innate immune cell signaling. The compound features a prop-2-yn-1-yl group, which is characteristic of many covalent inhibitors and facilitates its irreversible binding mechanism. Researchers utilize this acrylamide-based inhibitor to elucidate BTK-dependent signaling networks, assess its efficacy in pre-clinical models, and explore mechanisms of resistance to targeted therapy. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

(E)-N-(6-bromo-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-thiophen-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrN2OS2/c1-2-9-20-14-7-5-12(18)11-15(14)23-17(20)19-16(21)8-6-13-4-3-10-22-13/h1,3-8,10-11H,9H2/b8-6+,19-17?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYKFVVKUUJOOGS-MRBCGABUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C=CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)/C=C/C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (2E,NZ)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide is a synthetic organic molecule with a complex structure that has garnered interest for its potential biological activities. This article presents a detailed examination of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C17H11BrN2OS2C_{17}H_{11}BrN_2OS_2 with a molecular weight of approximately 403.31 g/mol. The structure features several functional groups, including a benzo[d]thiazole moiety and an acrylamide linkage, which are known to influence biological activity.

Synthesis

The synthesis of this compound involves multiple steps, typically characterized by reactions that modify the benzothiazole framework and introduce the thiophene group. Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of benzothiazole derivatives, including those structurally related to our compound. For instance, compounds with similar frameworks have been shown to inhibit the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The MTT assay demonstrated significant cytotoxic effects at micromolar concentrations, indicating that our compound may also exhibit similar properties .

The mechanisms through which these compounds exert their biological effects often involve:

  • Inhibition of cell proliferation : This is typically assessed using assays like MTT or colony formation assays.
  • Induction of apoptosis : Flow cytometry is commonly used to evaluate apoptotic cell death.
  • Modulation of inflammatory markers : Studies have shown that certain derivatives can reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines .

Case Studies

  • Cell Line Studies : In one study, a series of benzothiazole derivatives were synthesized and screened for their effects on A431 and A549 cells. The results indicated that certain compounds significantly inhibited cell migration and induced apoptosis .
  • Inflammatory Response : Another investigation assessed the impact on inflammatory markers in RAW264.7 macrophages, revealing that some derivatives decreased inflammatory responses, suggesting potential use in treating inflammatory diseases .

Data Table: Biological Activity Summary

Compound NameCell Line TestedIC50 Value (μM)Apoptosis InductionInflammatory Marker Reduction
B7A4311.5YesIL-6, TNF-α decreased
B7A5492.0YesIL-6, TNF-α decreased

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Benzo[d]thiazole-Acrylamide Derivatives

Compound Name Substituents (Benzothiazole Position 6) Acrylamide Side Chain Key Features Reference
Target Compound Br 3-(thiophen-2-yl)acrylamide Propargyl group at position 3; thiophene enhances π-conjugation -
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) NO₂ Thiadiazole-thioacetamide Nitro group enhances electron-withdrawing effects; thiadiazole for H-bonding
2-(4-(Prop-2-yn-1-yloxy)phenyl)-N-(6-CF₃-benzo[d]thiazol-2-yl)acetamide (21) CF₃ Phenylacetamide with propargyloxy Trifluoromethyl improves metabolic stability; propargyloxy for click chemistry
(E)-3-(1,3-Benzodioxol-5-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acrylamide CH₃ Benzodioxole-acrylamide Methyl group reduces steric hindrance; benzodioxole enhances lipophilicity

Key Observations:

Electron-Withdrawing vs. The trifluoromethyl group in 21 () improves metabolic stability and hydrophobicity, critical for pharmacokinetics .

Acrylamide Side Chain Modifications :

  • The thiophene moiety in the target compound introduces sulfur-based π-conjugation, which may improve binding to aromatic residues in proteins compared to the benzodioxole group in 11 () or phenyl rings in 21 .
  • Propargyl groups (target compound and 21 ) enable click chemistry applications, facilitating bioconjugation or further derivatization .

Critical Differences :

  • Compound 6d () employs a thiadiazole-thioacetamide side chain, requiring additional steps for thiadiazole ring formation .
  • The benzodioxole-acrylamide in is synthesized via microwave-assisted coupling, emphasizing efficiency .

Key Findings:

  • The bromine atom in the target compound may reduce solubility compared to 21 (CF₃ group) but enhance halogen bonding in enzyme interactions.
  • The thiophene-acrylamide system likely improves cellular permeability over the nitro group in 6d , which may contribute to higher cytotoxicity .

Crystallographic and Computational Insights

  • Hydrogen Bonding : The acrylamide NH and carbonyl groups in the target compound are predicted to form hydrogen bonds with protein residues, similar to the interactions observed in for triazole-thione derivatives .
  • Molecular Docking : Analogues like 6d () show strong binding to VEGFR-2 via hydrophobic interactions with the benzothiazole core and hydrogen bonding with the acrylamide . The thiophene group in the target compound may further stabilize binding through sulfur-aromatic interactions.

Q & A

Q. What are the recommended synthetic routes and characterization methods for this compound?

The compound can be synthesized via multi-step reactions involving:

  • Thiazole core formation : Reacting 6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene intermediates with acrylamide derivatives under basic aqueous conditions (e.g., Na₂CO₃) .
  • Propargyl group introduction : Alkylation using propargyl bromide in polar solvents like ethanol or DMF .
  • Characterization : Use IR to confirm C=O (1650–1700 cm⁻¹) and C=N (1600–1640 cm⁻¹) stretches. ¹H/¹³C NMR resolves thiophene (δ 6.8–7.5 ppm) and propargyl protons (δ 2.1–2.3 ppm). High-resolution MS validates molecular weight .

Q. What structural features are critical for its biological activity?

Key pharmacophores include:

  • Thiazole ring : Essential for π-π stacking with biological targets.
  • 6-Bromo substituent : Enhances lipophilicity and target affinity.
  • Propargyl group : Potential for click chemistry modifications or covalent binding .
  • Thiophene-acrylamide moiety : Stabilizes planar conformation for intercalation or enzyme inhibition .

Q. How is initial biological screening performed for anticancer activity?

  • In vitro assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) at 1–100 µM doses. Monitor IC₅₀ values and compare to controls like doxorubicin .
  • Apoptosis markers : Perform Annexin V/PI staining and caspase-3/7 activation assays .

Advanced Research Questions

Q. How can synthetic yield be optimized for scale-up?

  • Solvent optimization : Replace ethanol with DMF to improve solubility of intermediates .
  • Catalysis : Use Pd/Cu for propargyl group coupling to reduce side reactions .
  • Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) for >95% purity .

Q. What mechanistic insights explain its pro-apoptotic effects?

  • Mitochondrial pathway : Measure Bax/Bcl-2 ratio via western blotting.
  • Cell cycle arrest : Flow cytometry shows G0/G1 phase accumulation (e.g., 60% at 10 µM) .
  • DNA intercalation : Fluorescence quenching assays with ethidium bromide-stained DNA .

Q. How do computational studies predict target interactions?

  • Molecular docking : Use AutoDock Vina to model binding to tubulin (PDB: 1SA0) or topoisomerase II. The thiophene moiety shows strong van der Waals interactions in the active site .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories .

Q. How to resolve contradictions in reported IC₅₀ values across studies?

  • Assay standardization : Control cell passage number, serum concentration, and incubation time.
  • Structural validation : Confirm batch purity via HPLC and compare with published data .
  • Target specificity : Test against isogenic cell lines with/without target protein overexpression .

Q. What stability considerations are critical for long-term storage?

  • Degradation pathways : Hydrolysis of acrylamide under acidic conditions; monitor via LC-MS.
  • Storage : Store at −20°C in amber vials under argon to prevent propargyl oxidation .

Q. How do substituent variations affect structure-activity relationships (SAR)?

  • Bromo replacement : Substituting Br with Cl reduces IC₅₀ by 40% in MCF-7 cells .
  • Thiophene vs. furan : Thiophene enhances π-stacking, improving IC₅₀ from 12 µM to 5 µM .

Q. What in vivo pharmacokinetic challenges are anticipated?

  • Bioavailability : Low solubility (<0.1 mg/mL in PBS) necessitates nanoformulation (e.g., liposomes) .
  • Metabolism : CYP3A4-mediated oxidation of thiophene; use hepatic microsome assays to identify metabolites .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.